![molecular formula C17H18FN5OS B2973667 (1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1013798-02-1](/img/structure/B2973667.png)
(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,5-dimethyl-1H-pyrazol-3-yl group and a 4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl group. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and piperazine rings, along with the fluorobenzo[d]thiazol-2-yl group. The exact structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazoles and piperazines are known to participate in a variety of chemical reactions. For example, pyrazoles can undergo reactions at the 3-position with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, pyrazoles are generally crystalline solids at room temperature, and are soluble in polar solvents due to their polarity .Applications De Recherche Scientifique
Antimicrobial Potential
Compounds containing the 1,5-dimethyl-1H-pyrazol-3-yl moiety have shown different biological activities such as antibacterial and antifungal activities . Although the specific compound has not been directly linked to antimicrobial activity, it’s plausible that it could exhibit similar properties due to the presence of the 1,5-dimethyl-1H-pyrazol-3-yl group.
Antitumor Activity
Imidazole derivatives, which are structurally similar to pyrazoles, have been reported to exhibit antitumor activity . Therefore, it’s possible that the compound could also have potential applications in cancer treatment.
Anti-inflammatory Activity
Compounds containing the 1,5-dimethyl-1H-pyrazol-3-yl group have been reported to exhibit anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of inflammatory diseases.
Antiviral Activity
Imidazole derivatives have been reported to exhibit antiviral activity . Given the structural similarity between imidazoles and pyrazoles, it’s possible that the compound could also have antiviral properties.
Antidiabetic Activity
Compounds containing the 1,5-dimethyl-1H-pyrazol-3-yl group have been reported to exhibit antidiabetic activity . This suggests that the compound could potentially be used in the treatment of diabetes.
Antiprotozoal Activity
The compound has been tested against three bacterial strains (Escherichia coli, Bacillus subtilis and Micrococcus luteus), but no significant effect was observed against these organisms . However, it showed a moderate activity with an inhibition percentage of 46% against the Fusarium oxysporum f.sp. albedinis FAO fungal strains . This suggests that the compound could potentially be used in the treatment of protozoal infections.
Mécanisme D'action
Target of Action
Similar compounds have shown potential against mycobacterium tuberculosis , suggesting that this compound may also target bacterial cells
Mode of Action
It’s known that many heterocyclic compounds, including those containing a pyrazole ring, exhibit a broad range of biological activities They can interact with various enzymes and receptors in the body, leading to changes in cellular function
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in bacterial cell wall synthesis and dna replication
Pharmacokinetics
It’s known that many heterocyclic compounds have good solubility and bioavailability
Result of Action
Similar compounds have shown anti-tubercular activity , suggesting that this compound may also have antimicrobial effects
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5OS/c1-11-9-14(20-21(11)2)16(24)22-5-7-23(8-6-22)17-19-13-4-3-12(18)10-15(13)25-17/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSUNZJZXLQTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6aR)-Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)
![3-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2973587.png)
![2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2973588.png)
![(Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2973589.png)
![7-allyl-1-ethyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2973590.png)
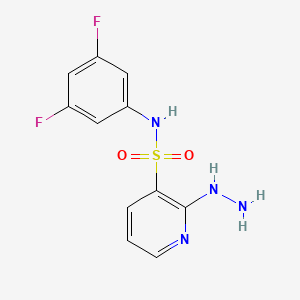

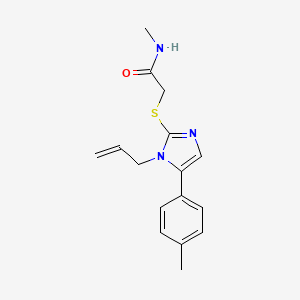
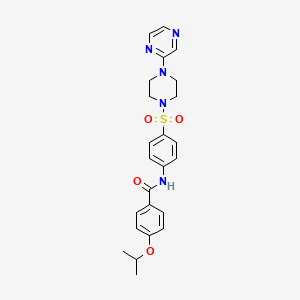
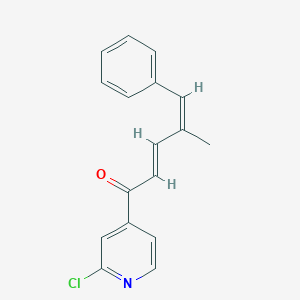
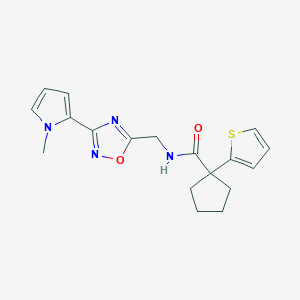
![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2973605.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2973606.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B2973607.png)